2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles known for their diverse pharmacological and agrochemical applications. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with two trifluoromethyl groups at positions 5 and 7, a cyano group at position 3, and a (Z)-configured enaminonitrile side chain at position 2.
Properties
IUPAC Name |
2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYATJMSDYILD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction of the cyano and dimethylamino groups: This is achieved through nucleophilic substitution reactions using suitable reagents.
Addition of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl groups at the desired positions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of cyano and other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of advanced materials, including fluorescent probes and sensors, due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo- and Pyrimidine-Based Carbonitriles
Key Observations:
The (Z)-enaminonitrile side chain may facilitate chelation or coordination in biological systems, contrasting with the rigid cyanobenzylidene group in 11b .
Synthetic Pathways :
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 6) are synthesized via cyclocondensation, while thiazolo-pyrimidines (11b) require multi-step reactions involving thiouracil intermediates .
Spectroscopic and Physical Properties: Melting points for pyrazole-4-carbonitriles (15a: 194–196°C) and thiazolo-pyrimidines (11b: 213–215°C) suggest that the target compound’s trifluoromethyl groups may lower melting points due to increased steric bulk . IR spectra of similar compounds show characteristic CN stretches near 2,220 cm⁻¹, consistent with the cyano groups in the target compound .
Biological Activity
The compound 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H8F6N6
- Molar Mass : 384.24 g/mol
- CAS Number : 338786-57-5
- IUPAC Name : 2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of certain enzymes and receptors that are crucial in disease processes.
Enzyme Inhibition
Research indicates that compounds of this class can act as inhibitors for several enzymes:
- Cyclin-dependent kinases (CDKs) : These are pivotal in regulating the cell cycle. Inhibition can lead to cell cycle arrest in cancer cells.
- Phosphodiesterases (PDEs) : Inhibition may enhance intracellular signaling pathways by increasing cyclic nucleotide levels.
Biological Activity Overview
The biological activities of the compound have been evaluated through various in vitro and in vivo studies. Here are some key findings:
Case Studies
Several studies have explored the specific biological activities of this compound:
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Anticancer Activity
- A study investigated the effect of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM. The mechanism was linked to apoptosis induction via caspase activation.
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Neuroprotection
- In a model of oxidative stress-induced neuronal death, the compound was found to significantly reduce cell death and reactive oxygen species (ROS) production. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
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Anti-inflammatory Mechanism
- In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound resulted in decreased levels of inflammatory markers and cytokines, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
